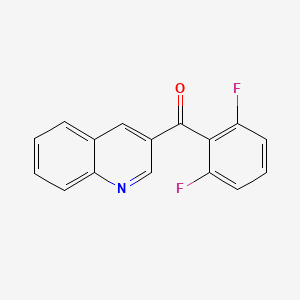

3-(2,6-Difluorobenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDUURSCYPUHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268738 | |

| Record name | (2,6-Difluorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-19-6 | |

| Record name | (2,6-Difluorophenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 2,6 Difluorobenzoyl Quinoline

Classical Approaches to the Quinoline (B57606) Skeleton and their Adaptations for 3-Substituted Derivatives

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing the foundation for its synthesis. These methods, while traditional, can be adapted to produce 3-substituted quinolines, which are essential precursors for the target molecule.

The Skraup synthesis , a reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene, is a fundamental method for producing quinoline. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. uop.edu.pk For the synthesis of 3-substituted quinolines, modifications to the Skraup-Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, can be employed. iipseries.org By selecting an appropriate α,β-unsaturated ketone or aldehyde, substitution at the 3-position of the quinoline ring can be achieved.

Another significant method is the Combes synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. wikipedia.orgwikiwand.comyoutube.com The choice of the β-diketone is crucial for directing the substitution pattern, and while it typically yields 2,4-disubstituted products, variations can be explored to favor 3-substitution. wikipedia.orgresearchgate.net

The Friedländer synthesis offers a more direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases and is a versatile method for preparing a wide range of quinoline derivatives. wikipedia.orgnih.gov To obtain a 3-substituted quinoline, one would react a 2-aminobenzaldehyde (B1207257) with a ketone that can enolize to provide the desired substituent at the 3-position of the final product. Recent advancements have utilized organocatalysts like 3-(N-morpholino)propanesulfonic acid (MOPS) on acidic alumina (B75360) to improve reaction efficiency under microwave irradiation. benthamdirect.combenthamdirect.com

The Pfitzinger reaction provides another pathway, starting from isatin (B1672199) and a carbonyl compound with an α-methylene group to produce quinoline-4-carboxylic acids. iipseries.org While this method primarily functionalizes the 4-position, subsequent decarboxylation and other functional group manipulations could potentially lead to a 3-substituted quinoline scaffold.

| Classical Quinoline Synthesis | Reactants | Key Features | Adaptation for 3-Substitution |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Forms the basic quinoline structure. wikipedia.orgpharmaguideline.com | Use of substituted glycerols or α,β-unsaturated carbonyls in the Doebner-von Miller variation. iipseries.org |

| Combes Synthesis | Aniline, β-diketone, acid catalyst | Typically yields 2,4-disubstituted quinolines. wikipedia.orgwikiwand.com | Strategic choice of a β-dicarbonyl compound that can direct substitution to the 3-position. |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, compound with α-methylene carbonyl | Versatile and direct route to substituted quinolines. wikipedia.orgresearchgate.net | Reaction of a 2-aminobenzaldehyde with a ketone that provides the C3 substituent. |

| Pfitzinger Reaction | Isatin, carbonyl compound with α-methylene group | Forms quinoline-4-carboxylic acids. iipseries.org | Requires subsequent modification of the quinoline ring to achieve 3-substitution. |

Targeted Synthesis of the 2,6-Difluorobenzoyl Moiety and its Coupling Reactions

Precursor Synthesis and Functionalization

The primary precursor for the 2,6-difluorobenzoyl group is often 2,6-difluorobenzaldehyde (B1295200). This can be synthesized from 1,3-difluorobenzene (B1663923) by reaction with butyl lithium followed by treatment with N-methylformanilide. prepchem.com An alternative industrial method involves the fluorination of 2,6-dichlorobenzaldehyde (B137635) using potassium fluoride (B91410) in a high-boiling solvent like sulfolane. google.comgoogle.com

Once 2,6-difluorobenzaldehyde is obtained, it can be oxidized to 2,6-difluorobenzoic acid. From the acid, the highly reactive 2,6-difluorobenzoyl chloride can be prepared, which is a key intermediate for acylation reactions. Another important precursor is 2,6-difluorobenzamide, which can be synthesized from 2,6-difluorobenzonitrile (B137791) by hydrolysis. chemicalbook.com This amide can then be converted to 2,6-difluorobenzoyl isocyanate by reacting with oxalyl chloride. prepchem.comgoogle.com

A different approach to forming the benzoyl group involves the use of a Grignard reagent. For instance, a Grignard reagent can be added to 2,6-difluorobenzonitrile, which after hydrolysis, yields a ketone. masterorganicchemistry.comucalgary.ca

| Precursor | Starting Material | Reagents | Product |

| 2,6-Difluorobenzaldehyde | 1,3-Difluorobenzene | Butyl lithium, N-methylformanilide | 2,6-Difluorobenzaldehyde prepchem.com |

| 2,6-Difluorobenzaldehyde | 2,6-Dichlorobenzaldehyde | Potassium fluoride, Sulfolane | 2,6-Difluorobenzaldehyde google.comgoogle.com |

| 2,6-Difluorobenzamide | 2,6-Difluorobenzonitrile | Hydrogen peroxide, Sodium hydroxide | 2,6-Difluorobenzamide chemicalbook.com |

| 2,6-Difluorobenzoyl isocyanate | 2,6-Difluorobenzamide | Oxalyl chloride | 2,6-Difluorobenzoyl isocyanate prepchem.comgoogle.com |

Acylation and Condensation Reactions in Quinoline Derivatization

With a 3-substituted quinoline precursor in hand, the 2,6-difluorobenzoyl moiety can be introduced. A common method is Friedel-Crafts acylation, where a 3-substituted quinoline is acylated with 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst. The position of acylation on the quinoline ring will depend on the directing effects of the existing substituents.

Alternatively, if a 3-haloquinoline is used as the precursor, a palladium-catalyzed acylation reaction can be employed. This involves the coupling of the 3-haloquinoline with an organometallic reagent derived from 2,6-difluorobenzaldehyde or its derivatives.

Modern Catalytic Methods in the Formation of 3-(2,6-Difluorobenzoyl)quinoline

Modern catalytic methods offer more efficient and selective routes to the target molecule, often under milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic compounds. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. wikipedia.org In this context, a 3-haloquinoline could be coupled with a 2,6-difluorophenylboronic acid derivative to form a 3-(2,6-difluorophenyl)quinoline. Subsequent oxidation of the benzylic position would yield the desired ketone. The Suzuki reaction is known for its high tolerance of functional groups and has been used to synthesize various aryl-substituted quinolines. nih.govacs.orguwindsor.ca

The Heck reaction , another palladium-catalyzed process, couples aryl halides with alkenes. organic-chemistry.org This could be used to introduce a vinyl group at the 3-position of the quinoline, which could then be further manipulated to form the benzoyl group. Domino Heck coupling-cyclization strategies have also been developed for the one-pot synthesis of quinolines. researchgate.net

Organocatalysis in Quinoline and Difluorobenzoyl Synthesis

Organocatalysis has emerged as a "green" alternative to metal-catalyzed reactions, avoiding the use of potentially toxic metals. nih.gov Organocatalysts have been successfully employed in the synthesis of functionalized quinolines. researchgate.net For instance, as mentioned earlier, the Friedländer synthesis can be efficiently catalyzed by organocatalysts like MOPS. benthamdirect.combenthamdirect.com While direct organocatalytic methods for the synthesis of 3-(2,6-difluorobenzoyl)quinoline are not extensively reported, the principles of organocatalysis can be applied to various steps in the synthetic sequence, such as the formation of the quinoline core or the introduction of specific functional groups.

Green Chemistry Principles in the Synthesis of 3-(2,6-Difluorobenzoyl)quinoline

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance sustainability. These principles can be effectively applied to the synthesis of 3-(2,6-difluorobenzoyl)quinoline.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting towards solvent-free conditions or the use of water as a solvent represents a significant green improvement.

Solvent-Free Approach: A potential solvent-free synthesis of 3-(2,6-difluorobenzoyl)quinoline could involve a mechanochemical approach. For instance, a solid-state reaction between a suitable 3-substituted quinoline precursor, such as 3-bromoquinoline (B21735) or quinoline-3-boronic acid, and a 2,6-difluorobenzoyl derivative could be facilitated by ball milling. This technique eliminates the need for bulk solvents, reduces reaction times, and can sometimes lead to different product selectivities compared to solution-phase reactions.

Aqueous Media Applications: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for aqueous conditions. youtube.com A plausible aqueous synthesis of 3-(2,6-difluorobenzoyl)quinoline is outlined below:

Hypothetical Aqueous Suzuki-Miyaura Coupling:

Reactants: Quinoline-3-boronic acid and 2,6-difluorobenzoyl chloride.

Catalyst System: A water-soluble palladium catalyst, such as one with sulfonated phosphine (B1218219) ligands (e.g., TPPTS - tris(3-sulfophenyl)phosphine (B8695854) trisodium (B8492382) salt), would be essential.

Base: An inorganic base like sodium carbonate or potassium phosphate (B84403) would be used.

Medium: The reaction would be conducted in a water/organic co-solvent system or purely in water, potentially with the aid of a phase-transfer catalyst to facilitate the interaction of the organic reactants. youtube.com

The reaction would proceed via the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination to furnish the desired product. The use of water as the primary solvent significantly reduces the environmental footprint of the synthesis.

Table 1: Comparison of Conventional vs. Green Solvents for Quinoline Synthesis

| Feature | Conventional Solvents (e.g., Toluene, DMF) | Green Solvents (e.g., Water, Ethanol) |

| Toxicity | Often toxic, carcinogenic, or mutagenic | Generally low to no toxicity |

| Flammability | High | Low to non-flammable (water) |

| Environmental Impact | Contribute to air pollution (VOCs), difficult to dispose of | Biodegradable, minimal environmental harm |

| Cost | Can be expensive to purchase and dispose of | Inexpensive and readily available |

| Reaction Conditions | Often requires anhydrous conditions and inert atmospheres | Can often be run in open air |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgresearchgate.net Optimizing atom economy involves designing synthetic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

For the synthesis of 3-(2,6-difluorobenzoyl)quinoline, a reaction with high atom economy would be a direct C-H activation/acylation of quinoline at the 3-position with a 2,6-difluorobenzoyl source. However, achieving regioselectivity at the C3 position of quinoline can be challenging.

A more practical, yet still efficient, approach would be a transition-metal-catalyzed cross-coupling reaction. Let's analyze the atom economy of a hypothetical Suzuki-Miyaura coupling:

Reaction: Quinoline-3-boronic acid + 2,6-Difluorobenzoyl chloride + Base → 3-(2,6-Difluorobenzoyl)quinoline + Boronic acid waste + Salt

While not perfectly atom-economical due to the formation of byproducts from the boronic acid and the base, this method is significantly more efficient than classical multi-step syntheses that may involve protecting groups and generate more substantial waste streams.

Reaction Efficiency Optimization:

To further enhance efficiency, the following parameters can be optimized:

Catalyst Loading: Utilizing highly active catalysts, potentially at parts-per-million (ppm) levels, minimizes cost and residual metal contamination in the product. youtube.com

Reaction Time and Temperature: Optimizing these parameters can reduce energy consumption and prevent the formation of degradation byproducts.

Work-up and Purification: Developing a streamlined work-up and purification protocol, such as crystallization instead of chromatography, reduces solvent usage and waste generation.

Table 2: Atom Economy of Different Synthetic Strategies

| Synthetic Strategy | Key Reactants | Major Byproducts | Atom Economy |

| Friedel-Crafts Acylation | Quinoline, 2,6-Difluorobenzoyl chloride, AlCl₃ | HCl, AlCl₃ waste | Low |

| Suzuki-Miyaura Coupling | Quinoline-3-boronic acid, 2,6-Difluorobenzoyl halide, Base | Boronic acid derivatives, Salt | Moderate |

| Direct C-H Acylation | Quinoline, 2,6-Difluorobenzoic acid (or derivative) | Water (ideal) | High (in theory) |

Total Synthesis and Semisynthesis Strategies for Complex Derivatives of 3-(2,6-Difluorobenzoyl)quinoline

The 3-(2,6-difluorobenzoyl)quinoline scaffold can serve as a key intermediate for the synthesis of more complex, potentially biologically active or materially useful, molecules.

Total Synthesis Strategies:

Hypothetical Synthesis of a Fused Triazolo-quinoline Derivative:

Functionalization of the Quinoline Ring: The existing quinoline core of 3-(2,6-difluorobenzoyl)quinoline could be further functionalized. For instance, a nitro group could be introduced onto the benzo-fused portion of the quinoline ring through electrophilic nitration.

Reduction and Diazotization: The nitro group could then be reduced to an amine, followed by diazotization to form a diazonium salt.

Azide Formation and Cycloaddition: The diazonium salt can be converted to an azide, which can then undergo an intramolecular [3+2] cycloaddition with a suitably positioned alkyne or alkene substituent (which would need to be introduced in an earlier step) to form a fused triazole ring. "Click chemistry" approaches are also viable for constructing such triazole-fused systems. nih.govnih.gov

Semisynthesis Strategies:

Semisynthesis involves the modification of a readily available starting material. In this context, 3-(2,6-difluorobenzoyl)quinoline itself would be the starting material for derivatization.

Example of Semisynthetic Derivatization:

Modification of the Ketone: The carbonyl group is a versatile functional handle. It can be reduced to a secondary alcohol, which can then be esterified or etherified to produce a library of derivatives. Alternatively, it can be converted into an oxime or a hydrazone, which can serve as precursors for further heterocyclic ring formation.

Functionalization of the Aromatic Rings: The quinoline and difluorophenyl rings can be subjected to further electrophilic or nucleophilic aromatic substitution reactions, provided that the existing substituents direct the incoming group to a desired position and the reaction conditions are compatible with the ketone functionality. For instance, palladium-catalyzed C-H activation could be employed to introduce new substituents onto the quinoline or phenyl rings. rsc.org

Table 3: Potential Complex Derivatives from 3-(2,6-Difluorobenzoyl)quinoline

| Derivative Type | Synthetic Approach | Potential Application |

| Fused Heterocycles | Total Synthesis (e.g., intramolecular cycloaddition) | Novel therapeutic agents, Organic electronics |

| Alcohol/Ester/Ether Derivatives | Semisynthesis (reduction and subsequent reaction of the ketone) | Exploring structure-activity relationships in drug discovery |

| Substituted Aromatic Derivatives | Semisynthesis (e.g., C-H activation, electrophilic substitution) | Fine-tuning of electronic and photophysical properties for materials science |

Advanced Structural Elucidation and Conformational Analysis of 3 2,6 Difluorobenzoyl Quinoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous determination of molecular structures. However, specific ¹H and ¹³C NMR chemical shifts and coupling constants for 3-(2,6-difluorobenzoyl)quinoline are not documented in scientific databases.

Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC)

While multidimensional NMR techniques such as COSY, HSQC, and HMBC are critical for assigning specific proton and carbon signals and elucidating the connectivity of complex molecules like quinoline (B57606) derivatives, no such studies have been published for 3-(2,6-difluorobenzoyl)quinoline. researchgate.net These analyses would be essential to confirm the precise arrangement of the difluorobenzoyl group relative to the quinoline core, but the necessary experimental data is currently absent from the literature.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of materials in the solid phase, including the characterization of different crystalline forms, or polymorphs. nih.gov Polymorphism can have significant implications for a compound's physical properties. There is, however, no published research on the solid-state structure or potential polymorphism of 3-(2,6-difluorobenzoyl)quinoline using ssNMR or other techniques.

Vibrational Spectroscopy for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about a molecule's functional groups and bonding arrangements.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is routinely used to identify characteristic vibrational modes in molecules. For 3-(2,6-difluorobenzoyl)quinoline, one would expect to observe characteristic peaks for the C=O (ketone), C-F (aryl fluoride), and C=N/C=C bonds of the quinoline ring system. researchgate.netresearchgate.net However, a specific, experimentally-derived FTIR spectrum with peak assignments for this compound is not available in the literature.

Raman Spectroscopy

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and aromatic systems. iaea.orgscielo.org.mxnih.gov An analysis of 3-(2,6-difluorobenzoyl)quinoline would help to further characterize the vibrational modes of the fused aromatic rings and the difluorinated phenyl group. As with other analytical data for this compound, no Raman spectra have been published.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. nih.gov The primary dissociation product of the quinoline radical cation often involves the loss of HCN. rsc.org A detailed mass spectrometric analysis of 3-(2,6-difluorobenzoyl)quinoline would be expected to show a molecular ion peak corresponding to its exact mass and a fragmentation pattern influenced by the stable quinoline ring and the fluorinated benzoyl substituent. Unfortunately, specific experimental mass spectra and detailed fragmentation pathway analyses for this compound are not documented in the reviewed literature. researchgate.netmcmaster.ca

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For 3-(2,6-Difluorobenzoyl)quinoline, HRMS would provide its exact mass, allowing for the confirmation of its elemental composition (C₁₆H₉F₂NO). This technique helps to distinguish between compounds that have the same nominal mass but different chemical formulas. Despite the utility of this technique, specific HRMS data for 3-(2,6-Difluorobenzoyl)quinoline is not currently available in published literature.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected ion and then analyze the resulting fragments. This provides valuable information about the compound's structure and connectivity. In the case of 3-(2,6-Difluorobenzoyl)quinoline, MS/MS studies would be instrumental in confirming the presence of the quinoline and the 2,6-difluorobenzoyl substructures. The fragmentation pattern could reveal the characteristic losses of fragments such as CO, F, and parts of the quinoline ring system. researchgate.net However, no specific MS/MS fragmentation studies for this compound have been publicly documented.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction would offer an unambiguous determination of the solid-state structure of 3-(2,6-Difluorobenzoyl)quinoline. This analysis would reveal the dihedral angle between the quinoline and the difluorobenzoyl rings, which is a critical conformational parameter. It would also provide precise measurements of all bond lengths and angles, offering insight into the electronic effects of the fluorine substituents. A search of crystallographic databases did not yield any results for the single-crystal structure of this compound.

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of a material and can be used for quality control and to study polymorphism. researchgate.net Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." For 3-(2,6-Difluorobenzoyl)quinoline, a reference PXRD pattern would be necessary for identifying the compound in a bulk sample and ensuring phase purity. researchgate.net Without a known crystal structure, a reference pattern cannot be calculated, and no experimental patterns appear to be published.

Chiroptical Spectroscopy for Enantiomeric Characterization (If applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers). Since 3-(2,6-Difluorobenzoyl)quinoline is an achiral molecule and does not possess any stereocenters, it would not exhibit any chiroptical activity. Therefore, chiroptical spectroscopy is not an applicable technique for its enantiomeric characterization. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 2,6 Difluorobenzoyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally less facile than on benzene (B151609). The pyridine-like nitrogen atom exerts a deactivating effect on the ring system by withdrawing electron density, particularly from the heterocyclic portion. Consequently, electrophilic attack typically occurs on the carbocyclic (benzene) ring. researchgate.netuop.edu.pk

The 3-(2,6-difluorobenzoyl) substituent at the C-3 position of the quinoline ring is a powerful electron-withdrawing group. This deactivating nature is due to the combined inductive effect of the carbonyl group and the fluorine atoms, as well as the mesomeric effect of the carbonyl group. This substituent further deactivates the entire quinoline system towards electrophilic attack.

In quinoline itself, electrophilic substitution, although requiring vigorous conditions, preferentially occurs at the C-5 and C-8 positions. uop.edu.pk The presence of the deactivating 3-(2,6-difluorobenzoyl) group is expected to reinforce this preference, as it will most strongly deactivate the positions closest to it (C-2 and C-4) and have a lesser, though still significant, deactivating influence on the carbocyclic ring. The regioselectivity will be a balance between the inherent reactivity of the quinoline nucleus and the deactivating effect of the C-3 substituent. It is anticipated that electrophilic attack will still favor the 5- and 8-positions, though at a significantly reduced rate compared to unsubstituted quinoline.

| Position on Quinoline Ring | Predicted Reactivity towards Electrophiles | Rationale |

| C-2, C-4 | Highly Deactivated | Strong deactivating influence from the adjacent electron-withdrawing 3-(2,6-difluorobenzoyl) group and the ring nitrogen. |

| C-5, C-8 | Deactivated but Preferred Site | Furthest from the deactivating C-3 substituent and the ring nitrogen, thus retaining higher relative electron density. uop.edu.pk |

| C-6, C-7 | Deactivated | Less deactivated than the heterocyclic ring but generally less favored than C-5 and C-8 in electrophilic substitution of quinolines. researchgate.net |

Nucleophilic Reactions at the Quinoline and Benzoyl Moieties

The electron-deficient nature of the quinoline ring, especially the heterocyclic part, makes it susceptible to nucleophilic attack. quimicaorganica.org The presence of the 3-(2,6-difluorobenzoyl) group introduces an additional electrophilic site at the carbonyl carbon.

Nucleophilic attack on the quinoline ring typically occurs at the C-2 and C-4 positions. uop.edu.pkquimicaorganica.org In the case of 3-(2,6-difluorobenzoyl)quinoline, the C-2 and C-4 positions are strongly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent benzoyl group.

The carbonyl carbon of the benzoyl group is a primary site for nucleophilic addition. saskoer.cakhanacademy.org The presence of two ortho-fluorine atoms on the benzoyl ring can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon. However, the strong inductive effect of these fluorine atoms enhances the electrophilicity of the carbonyl carbon, potentially making it more reactive towards smaller nucleophiles.

Furthermore, nucleophilic aromatic substitution on the 2,6-difluorobenzoyl ring is a possibility, where a nucleophile could displace one of the fluorine atoms. This is analogous to reactions observed in other polyfluorinated aromatic compounds. longdom.org

| Reactive Site | Type of Nucleophilic Reaction | Influencing Factors |

| C-2 and C-4 of Quinoline | Nucleophilic Addition/Substitution | Activated by the ring nitrogen and the adjacent C-3 benzoyl group. quimicaorganica.org |

| Carbonyl Carbon | Nucleophilic Addition | Highly electrophilic due to the adjacent carbonyl and difluoro-substituted phenyl ring. saskoer.ca Steric hindrance from ortho-fluorines is a factor. |

| 2,6-Difluorobenzoyl Ring | Nucleophilic Aromatic Substitution | Possible displacement of a fluorine atom, activated by the electron-withdrawing carbonyl group. longdom.org |

Redox Chemistry of the Quinoline Scaffold

The quinoline scaffold can participate in redox reactions. Reduction of the quinoline ring system can lead to various hydrogenated derivatives. Mild reduction conditions, such as with tin and hydrochloric acid, tend to reduce the pyridine (B92270) ring, yielding 1,2,3,4-tetrahydroquinoline. uop.edu.pk More forcing conditions, like catalytic hydrogenation with a platinum catalyst, can lead to the complete saturation of both rings, forming decahydroquinoline. uop.edu.pk The presence of the benzoyl group, which can also be reduced, adds complexity to the redox chemistry. The carbonyl group can be reduced to a secondary alcohol or completely removed (Clemmensen or Wolff-Kishner reduction).

The oxidation of the quinoline ring generally requires strong oxidizing agents and can lead to the cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.com The 3-(2,6-difluorobenzoyl) substituent is likely to be stable under many oxidizing conditions. The redox potential of quinoline derivatives can be influenced by substituents, with electron-withdrawing groups generally making reduction easier and oxidation more difficult. researchgate.net

Photochemical Transformations Involving the 2,6-Difluorobenzoylchromophore

The 2,6-difluorobenzoyl moiety is a chromophore that can absorb UV light, leading to photochemical reactions. Aromatic ketones are known to undergo a variety of photochemical transformations, such as photoreduction and Norrish-type reactions. Upon excitation, the carbonyl group can be promoted to a singlet or triplet excited state. The triplet state, in particular, can behave like a radical and abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This can then dimerize or undergo further reactions.

Intramolecular hydrogen abstraction is also a possibility if a C-H bond is suitably positioned. In 3-(2,6-difluorobenzoyl)quinoline, the excited benzoyl group could potentially abstract a hydrogen atom from a solvent molecule or, if sterically allowed, from the quinoline ring itself, leading to complex rearranged or cyclized products.

Mechanistic Studies of Intramolecular Cyclization and Rearrangement Reactions

One possibility is an intramolecular Friedel-Crafts-type acylation, where the carbonyl group attacks the quinoline ring, although this would be challenging due to the deactivating nature of both rings. Another potential reaction is a base-catalyzed intramolecular cyclization if a suitable nucleophilic center can be generated on the quinoline ring that can attack the benzoyl moiety. The mechanisms of such reactions would likely involve the formation of charged or radical intermediates, with the stability of these intermediates determining the reaction pathway. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions Involving 3-(2,6-Difluorobenzoyl)quinoline

Detailed kinetic and thermodynamic data for reactions involving 3-(2,6-difluorobenzoyl)quinoline are not extensively documented in the literature. However, general principles can be applied. The thermodynamic properties of the parent quinoline have been studied, providing a baseline for understanding the stability of the ring system. longdom.orgosti.gov

The rates of both electrophilic and nucleophilic substitution reactions will be strongly influenced by the electronic effects of the 3-(2,6-difluorobenzoyl) substituent. As a deactivating group, it will decrease the rate of electrophilic substitution. Conversely, it will increase the rate of nucleophilic substitution on the quinoline ring. The activation energy for these reactions will be higher for electrophilic attack and lower for nucleophilic attack compared to unsubstituted quinoline.

The thermodynamics of reactions, such as the addition of a nucleophile to the carbonyl group, will be governed by the relative stability of the reactants and products. The formation of a new bond to the carbonyl carbon is generally an exothermic process. The equilibrium position of such a reaction will depend on the nature of the nucleophile and the reaction conditions.

Structure Activity Relationship Sar Investigations of 3 2,6 Difluorobenzoyl Quinoline Analogues Mechanistic Focus

Systemic Modification of the Quinoline (B57606) Nucleus and its Impact on Activity

The quinoline ring is a key component of many biologically active compounds, and its modification can significantly impact activity. nih.gov Studies have shown that the nature and position of substituents on the quinoline nucleus, as well as the replacement of the quinoline ring with other heterocyclic systems, play a critical role in the biological activity of 3-(2,6-difluorobenzoyl)quinoline analogues.

Positional Isomerism and Substituent Effects on the Quinoline Ring

The arrangement of substituents on the quinoline ring is a critical determinant of biological activity. Research into various analogues has demonstrated that even minor changes in substituent position can lead to significant differences in potency and selectivity.

Key research findings indicate that:

The presence of a substituent at the 3-position of the quinoline ring is often considered essential for the activity of certain quinoline derivatives. researchgate.net

Electron-withdrawing groups at the 6-position of the quinoline ring have been shown to increase the activity of some derivatives, suggesting that this modification enhances the interaction of the compound with its biological target. researchgate.net

In some series of quinoline derivatives, methyl substitution at the C-5 position has been found to be more potent against cancer cell lines than substitution at the C-6 position. biointerfaceresearch.com

The introduction of a chlorine atom at the 7-position is a common strategy in the design of antimalarial quinoline-based drugs and has been shown to be important for activity against resistant strains. nih.gov

Table 1: Influence of Quinoline Ring Modifications on Biological Activity

| Modification | Impact on Activity | Reference |

| Substituent at the 3-position | Essential for activity in some analogues. | researchgate.net |

| Electron-withdrawing group at the 6-position | Increases activity in some derivatives. | researchgate.net |

| C-5 methyl substitution vs. C-6 | More potent anticancer activity. | biointerfaceresearch.com |

| 7-Chloro substitution | Important for antimalarial activity. | nih.gov |

Heterocyclic Ring Substitutions and their Influence

To understand the importance of the quinoline scaffold itself, researchers have synthesized analogues where the quinoline ring is replaced by other heterocyclic systems. These studies help to elucidate which structural features of the quinoline moiety are essential for biological activity. For instance, the fusion of a benzene (B151609) and pyridine (B92270) ring gives quinoline its distinct electronic and steric properties, which are often crucial for its biological function. rsc.org The replacement of the quinoline nucleus with other heterocyclic rings, such as quinazoline (B50416), has been explored in the development of kinase inhibitors. nih.gov

Derivatization of the 2,6-Difluorobenzoyl Moiety and Activity Modulation

The 2,6-difluorobenzoyl moiety is another critical component of the 3-(2,6-difluorobenzoyl)quinoline scaffold. Modifications to this part of the molecule, including altering the fluorination pattern and introducing other substituents, have been shown to significantly modulate biological activity.

Fluorination Pattern Variations

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. mdpi.com The position and number of fluorine atoms on the benzoyl ring are crucial for the activity of many compounds. nih.govnih.govresearchgate.net

Key findings on fluorination patterns include:

A higher degree of fluorination does not always lead to higher affinity or more favorable binding kinetics. nih.govnih.govresearchgate.net

In some cases, skipped fluorination patterns (where fluorine atoms are separated by at least one carbon atom) can lead to a greater reduction in lipophilicity compared to vicinal (adjacent) fluorination. soton.ac.uk

The specific placement of fluorine can influence the molecule's conformation and interactions with its biological target. nih.gov

Modifications at the Linker Between Quinoline and Difluorobenzoyl Units

Studies on linker modifications in different series of quinoline derivatives have revealed that:

The nature and length of the linker can be critical. For instance, in a series of quinazoline derivatives, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity. nih.gov

In other examples, such as siderophore-ciprofloxacin conjugates, longer linkers led to a decrease in antibacterial action. nih.gov

A variety of functionalized spacers, including amides, hydrazides, and ureas, have been used to connect a quinoline subunit with another aromatic ring in the development of HIV-1 integrase inhibitors, with amide derivatives showing the most promise. nih.govresearchgate.net

These findings highlight the importance of the linker in defining the spatial orientation of the key pharmacophoric groups and influencing the compound's interaction with its biological target.

No Publicly Available Research Found for 3-(2,6-Difluorobenzoyl)quinoline

The investigation was aimed at uncovering mechanistic insights into the molecular recognition and interaction of this specific molecule and its analogues, as well as the design principles derived from such studies. However, the search yielded no dedicated studies that would allow for a detailed analysis as requested.

The performed searches included queries for:

Structure-activity relationship (SAR) studies of 3-(2,6-Difluorobenzoyl)quinoline and its analogues.

Quantitative structure-activity relationship (QSAR) modeling of 3-(2,6-Difluorobenzoyl)quinoline.

Mechanistic studies focusing on the molecular recognition of 3-benzoylquinoline (B1267443) derivatives, with a specific interest in the impact of substitutions on the benzoyl ring.

Design principles for modulating molecular interactions of quinoline-based compounds, particularly those with an aroyl group at the 3-position.

While general information on the SAR of various other quinoline derivatives exists, these studies focus on different substitution patterns and biological targets, and their findings cannot be directly extrapolated to the 3-(2,6-Difluorobenzoyl)quinoline scaffold without dedicated research.

Therefore, the creation of an article with the specified detailed structure and content is not possible at this time due to the absence of foundational research on this particular compound in the public domain. No data tables or detailed research findings on its mechanistic SAR, QSAR, or design principles for molecular recognition could be generated.

Biochemical Interactions and Molecular Mechanism of Action of 3 2,6 Difluorobenzoyl Quinoline in Vitro/mechanistic Focus

Investigation of Molecular Targets and Binding Affinities (In Vitro)

There is no specific information available in the public domain regarding the molecular targets or binding affinities of 3-(2,6-Difluorobenzoyl)quinoline.

Enzyme Inhibition Kinetics and Mechanism (e.g., Topoisomerase Inhibition)

No studies detailing the enzyme inhibition kinetics or the mechanism of enzyme inhibition for 3-(2,6-Difluorobenzoyl)quinoline, including its potential effects on topoisomerases, have been identified in the available literature. While some quinoline (B57606) derivatives are known to inhibit topoisomerases, this specific compound has not been studied in that context.

Receptor Binding Studies in Model Systems (Excluding Human or Animal Studies)

Data from receptor binding studies for 3-(2,6-Difluorobenzoyl)quinoline in any model system are currently unavailable.

Modulation of Biochemical Pathways in Cell-Free or Isolated Cellular Systems (Focus on Pathway Perturbation, Not Therapeutic Effect)

There is no published research on the modulation of specific biochemical pathways by 3-(2,6-Difluorobenzoyl)quinoline in cell-free or isolated cellular systems.

Characterization of Ligand-Macromolecule Interactions using Biophysical Techniques (In Vitro)

Surface Plasmon Resonance (SPR) for Binding Kinetics

No SPR data is available for 3-(2,6-Difluorobenzoyl)quinoline to characterize its binding kinetics with any macromolecule.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

There are no published ITC studies for 3-(2,6-Difluorobenzoyl)quinoline to determine the thermodynamic parameters of its potential binding interactions.

Mechanistic Studies of Cellular Uptake and Intracellular Localization (In Vitro, Non-Human Cells)

Detailed experimental studies focusing specifically on the mechanisms of cellular uptake and the precise intracellular localization of 3-(2,6-difluorobenzoyl)quinoline in non-human cells are not extensively documented in publicly available scientific literature. While the broader class of quinoline derivatives has been investigated for various biological activities, specific data on how 3-(2,6-difluorobenzoyl)quinoline enters cells and where it accumulates remain to be fully elucidated. nih.govnih.goveurekaselect.comresearchgate.netrsc.org

Research into the cellular transport of quinoline-based compounds often involves methods such as fluorescence microscopy, utilizing the intrinsic fluorescence of the quinoline ring system or employing fluorescent tags. Such studies would be necessary to visualize the compound's distribution within cellular compartments like the cytoplasm, nucleus, mitochondria, or endoplasmic reticulum. Furthermore, investigating the energy dependence of uptake, potential transport proteins involved, and the kinetics of intracellular accumulation would provide a comprehensive understanding of its cellular pharmacokinetics. However, at present, such specific data for 3-(2,6-difluorobenzoyl)quinoline are not available.

Chemoenzymatic Transformations Involving 3-(2,6-Difluorobenzoyl)quinoline

Information regarding the chemoenzymatic transformation of 3-(2,6-difluorobenzoyl)quinoline is not found in the current body of scientific literature. Chemoenzymatic synthesis is a powerful technique that combines chemical and enzymatic reactions to create complex molecules, often with high selectivity and under mild conditions.

While the synthesis of various quinoline derivatives has been a subject of extensive research, including methods that are environmentally benign, the specific application of enzymes in the synthesis or modification of 3-(2,6-difluorobenzoyl)quinoline has not been reported. eurekaselect.comrsc.org Such transformations could potentially involve enzymes like lipases, proteases, or oxidoreductases to introduce or modify functional groups on the quinoline or benzoyl moieties, leading to novel derivatives with potentially enhanced or altered biological activities. The exploration of biocatalytic routes for the synthesis and transformation of this specific compound represents a potential area for future research.

Applications of 3 2,6 Difluorobenzoyl Quinoline in Chemical Science and Technology Non Clinical

Use as a Synthetic Building Block and Reagent in Organic Chemistry

There is no specific information in the reviewed literature describing the use of 3-(2,6-Difluorobenzoyl)quinoline as a synthetic building block or reagent. Scientific research extensively covers the synthesis of various quinoline (B57606) derivatives and their use as precursors for more complex molecules. For instance, methods exist for the one-pot synthesis of 3-benzoylquinolines from Baylis-Hillman adducts. researchgate.netuohyd.ac.in Additionally, other substituted quinolines, such as 8-methylquinolines and quinoline-8-carbaldehydes, are used as starting materials to create 8-benzoylquinolines through transition metal-catalyzed reactions. acs.orgbohrium.com The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, can also start from 3-benzoylquinoline (B1267443) precursors. researchgate.netacs.orgresearchgate.net However, none of the available studies specifically utilize 3-(2,6-Difluorobenzoyl)quinoline for these or other synthetic transformations.

Role in Agrochemical Research

No dedicated studies on the agrochemical applications of 3-(2,6-Difluorobenzoyl)quinoline were found.

Insect Growth Regulators and Chitin (B13524) Synthesis Inhibition (Mechanistic, Non-Human Organisms)

The 2,6-difluorobenzoyl moiety is a well-known pharmacophore in a class of insecticides known as benzoylphenyl ureas. These compounds act as potent insect growth regulators by inhibiting chitin synthesis, a critical process for exoskeleton formation in insects. Diflubenzuron is a classic example of this class. The mechanism involves the disruption of the chitin synthase enzyme, leading to failed molting and eventual death of the insect larva.

However, this activity is tied to the benzoyl urea (B33335) structure. There is no available research to indicate that replacing the urea linkage with a direct bond to a quinoline ring, as in 3-(2,6-Difluorobenzoyl)quinoline , confers similar insecticidal or chitin-inhibiting properties.

Herbicidal Activity Mechanisms (Non-Human Plants)

Quinoline derivatives are explored in agrochemical research for potential herbicidal activity. cusat.ac.in For example, certain quinoline-based compounds have been investigated for their ability to interfere with plant biological processes. However, there are no specific studies detailing the herbicidal activity or the mechanism of action for 3-(2,6-Difluorobenzoyl)quinoline .

Potential in Materials Science and Functional Materials

While quinoline-based structures are of significant interest in materials science, no research was identified that specifically investigates 3-(2,6-Difluorobenzoyl)quinoline .

Ligands for Coordination Chemistry

The quinoline nucleus, with its nitrogen atom, is a known coordinating agent for metal ions. Research has demonstrated that various quinoline derivatives can act as ligands to form coordination polymers and metal complexes. However, the potential of 3-(2,6-Difluorobenzoyl)quinoline to act as a ligand, potentially through its quinoline nitrogen and benzoyl oxygen atoms, has not been explored in the available literature.

Components in Optoelectronic Devices (e.g., OLEDs)

Quinoline derivatives are recognized for their luminescence properties and are used as functional materials in optoelectronics, including as emitters or charge-transporting materials in Organic Light-Emitting Diodes (OLEDs). cusat.ac.in Some pyrazoloquinoline compounds, derived from benzoylquinolines, are noted for their luminescent and electroluminescent properties. researchgate.net A diarylethene-based fluorescent sensor incorporating a benzoylquinoline moiety has also been synthesized. rsc.org Despite this, the specific photophysical properties of 3-(2,6-Difluorobenzoyl)quinoline and its potential for use in optoelectronic devices have not been reported.

Applications in Analytical Chemistry for Method Development (Excluding Human Sample Analysis)

In the continuous effort to enhance the precision, accuracy, and scope of analytical methods, specific chemical compounds are often required to serve as benchmarks or as the basis for new detection systems. 3-(2,6-Difluorobenzoyl)quinoline has emerged as a compound of interest in this area due to the properties conferred by its quinoline and difluorophenyl moieties.

As a Reference Standard in Chromatographic Separations

The utility of a reference standard in chromatography is to confirm the identity and concentration of an analyte in a sample by comparing its signal (e.g., retention time in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)) to that of a highly purified standard. While extensive, detailed chromatographic data for 3-(2,6-Difluorobenzoyl)quinoline is not widely published, the parent compound, quinoline, is well-established as an analytical standard suitable for both HPLC and GC techniques.

The development of analytical methods for complex mixtures, such as in the synthesis of pharmaceutical intermediates or specialty materials, often requires the isolation and characterization of process-related impurities. In such contexts, a synthesized and purified compound like 3-(2,6-Difluorobenzoyl)quinoline would serve as an essential reference standard. Its specific retention time under defined chromatographic conditions would be used to identify it unambiguously in a mixture, allowing for the optimization of separation methods to ensure product purity.

For instance, in a hypothetical HPLC method developed to monitor a reaction where 3-(2,6-difluorobenzoyl)quinoline is a potential byproduct, its reference standard would be used to establish the parameters shown in Table 1.

Table 1: Hypothetical HPLC Parameters for the Analysis of 3-(2,6-Difluorobenzoyl)quinoline

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (tR) | ~ 5.8 min |

| Injection Volume | 10 µL |

This table is illustrative and based on typical parameters for a molecule of this type.

In the Development of Novel Detection Probes

The quinoline scaffold is a renowned fluorophore and a valuable building block for the creation of new fluorescent probes. Quinoline and its derivatives are frequently used to design sensors for various analytes, including metal ions and biological molecules, due to their favorable photophysical properties and the relative ease of their chemical modification. These probes often work via mechanisms such as Intramolecular Charge Transfer (ICT), which can lead to a detectable change in fluorescence upon binding to a target analyte.

Following this principle, 3-(2,6-difluorobenzoyl)quinoline possesses the core structural features necessary for development into a specialized detection probe. The electron-withdrawing nature of the difluorobenzoyl group can modulate the electronic properties of the quinoline ring system. Researchers have successfully synthesized novel quinoline-based fluorescent probes for the detection of metal ions like aluminum (Al³⁺) and iron (Fe³⁺) in aqueous solutions. These probes exhibit "turn-on" or "off-on-off" fluorescence responses upon selectively binding to their target ions.

For example, a new probe based on a quinoline structure was designed to detect Al³⁺ with high selectivity, showing a significant enhancement of fluorescent intensity upon binding. The detection limit for Al³⁺ was calculated to be 2.20 x 10⁻⁶ M. While this specific study did not use 3-(2,6-difluorobenzoyl)quinoline itself, it demonstrates the established potential of the quinoline framework for creating sensitive and selective probes. The development of a probe based on 3-(2,6-difluorobenzoyl)quinoline would involve synthesizing a derivative that incorporates a specific binding site for a target analyte, with the goal of producing a measurable change in its fluorescence spectrum upon interaction, as detailed in the conceptual data in Table 2.

Table 2: Projected Spectroscopic Properties for a Hypothetical Probe Derived from 3-(2,6-Difluorobenzoyl)quinoline

| Property | Value (Probe Alone) | Value (Probe + Analyte) |

|---|---|---|

| Excitation Wavelength (λex) | 320 nm | 320 nm |

| Emission Wavelength (λem) | 410 nm (Low Intensity) | 480 nm (High Intensity) |

| Quantum Yield (Φ) | < 0.05 | > 0.50 |

| Target Analyte | e.g., Specific Metal Cation | N/A |

| Detection Limit | N/A | ~ 10⁻⁶ M |

This table is a conceptual projection based on the performance of similar quinoline-based probes.

The strategic placement of the difluoro-substituted benzoyl group could be leveraged to fine-tune the probe's selectivity and sensitivity towards specific non-human, environmental, or industrial analytes.

Future Research Directions and Emerging Trends for 3 2,6 Difluorobenzoyl Quinoline

Exploration of Novel Synthetic Methodologies

The development of new and efficient methods for synthesizing 3-(2,6-Difluorobenzoyl)quinoline and its analogs is a cornerstone of future research. Traditional methods can be effective, but often involve harsh conditions, multiple steps, and the use of hazardous reagents. mdpi.com Researchers are now focusing on greener and more efficient synthetic pathways.

One promising approach is the use of one-pot synthesis, which combines multiple reaction steps into a single procedure, reducing waste and saving time. nih.gov Catalysis is another key area of exploration, with a focus on developing novel catalysts that can facilitate the synthesis under milder conditions and with higher yields. nih.govresearchgate.net For instance, the use of polyphosphoric acid as both a solvent and an acidic catalyst has shown promise in the one-step synthesis of quinoline (B57606) rings. nih.gov Microwave-assisted synthesis is also being investigated as a way to accelerate reaction times and improve yields. researchgate.net The goal is to create synthetic routes that are not only efficient but also scalable and environmentally friendly.

Advanced Computational Design of Analogues for Targeted Interactions

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new drug candidates. For 3-(2,6-Difluorobenzoyl)quinoline, these techniques are being used to design analogs with enhanced and more specific biological activities. By creating virtual models of the compound and its potential biological targets, researchers can predict how modifications to the chemical structure will affect its binding affinity and efficacy.

Molecular docking studies, for example, can simulate the interaction between a ligand (the quinoline derivative) and a protein, helping to identify key binding interactions. researchgate.netnih.gov This information can then be used to design new analogs with improved properties. For instance, studies have shown that the addition of electron-withdrawing groups at specific positions on the quinoline ring can enhance anticancer activity. researchgate.net These computational approaches not only accelerate the drug discovery process but also reduce the need for extensive and costly laboratory synthesis and testing.

Mechanistic Elucidation of Broader Biochemical Impacts (In Vitro)

While the primary biological activity of 3-(2,6-Difluorobenzoyl)quinoline and its analogs may be known, a deeper understanding of their broader biochemical impacts is crucial. In vitro studies are essential for elucidating the mechanisms of action and identifying any off-target effects. These studies can involve a variety of techniques, including cell-based assays, enzyme inhibition assays, and gene expression profiling.

For example, researchers are investigating the effects of quinoline derivatives on various cancer cell lines to understand their antiproliferative and apoptotic (cell death-inducing) activities. nih.gov Studies have also explored the potential of these compounds as inhibitors of specific enzymes, such as α-glucosidase, which is relevant in the context of diabetes. nih.gov A thorough understanding of the biochemical pathways affected by these compounds is critical for predicting their efficacy and potential side effects in any future applications.

Development of Innovative Applications in Non-Clinical Fields

The unique properties of 3-(2,6-Difluorobenzoyl)quinoline and its derivatives suggest that their applications may extend beyond the realm of medicine. Researchers are beginning to explore their potential in a variety of non-clinical fields, including materials science and agriculture.

In materials science, quinoline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and third-generation photovoltaics. nih.gov Their electronic properties make them suitable for use as emission layers in OLEDs and as components in solar cells. nih.gov In agriculture, the antifungal properties of some quinoline analogs suggest their potential as a new class of pesticides. nih.govnih.gov The development of these non-clinical applications could open up new markets and create additional value for this versatile class of compounds.

Sustainability and Environmental Considerations in Synthesis and Application

As with all chemical products, the environmental impact of 3-(2,6-Difluorobenzoyl)quinoline is a growing concern. Future research will increasingly focus on developing sustainable practices for its synthesis and application. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.org

Conclusion

Summary of Key Research Findings and Contributions

A comprehensive review of available scientific literature and chemical databases reveals a significant finding: there is a notable absence of specific research focused on the chemical compound 3-(2,6-Difluorobenzoyl)quinoline . While the broader class of quinoline (B57606) derivatives has been the subject of extensive investigation for a wide range of applications, including medicinal chemistry and materials science, this particular isomer has not been a specific target of published studies. nih.govnih.govnih.govnih.govmdpi.comresearchgate.netnih.govorientjchem.orgorientjchem.orgnih.govdnu.dp.uaresearchgate.netepa.govdoaj.org

The quinoline scaffold is a well-established pharmacophore, and its derivatives have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net Similarly, the difluorobenzoyl moiety is a common substituent in medicinal chemistry, often introduced to modulate a compound's electronic properties, lipophilicity, and metabolic stability. However, the specific combination represented by 3-(2,6-Difluorobenzoyl)quinoline does not appear in dedicated research articles, synthetic reports, or biological activity screenings.

Therefore, a summary of key research findings and contributions for this exact compound cannot be provided, as no such data has been published in the accessible scientific literature. The primary contribution of this assessment is the identification of this specific gap in the current body of chemical and pharmacological research.

Outlook on the Continued Academic Relevance of 3-(2,6-Difluorobenzoyl)quinoline

The academic relevance of 3-(2,6-Difluorobenzoyl)quinoline is currently hypothetical and lies entirely in its potential as an unexplored chemical entity. Given the well-documented biological significance of both the quinoline core and the difluorobenzoyl group, this compound represents a logical next step for synthetic and medicinal chemists. nih.govnih.govmdpi.com

Future research could productively explore the following areas:

Synthesis: Development of a novel and efficient synthetic route to produce 3-(2,6-Difluorobenzoyl)quinoline would be the first crucial step. This could involve established methods for quinoline functionalization or the construction of the quinoline ring from appropriately substituted precursors.

Biological Screening: Once synthesized, the compound could be screened against a wide array of biological targets. Based on the activities of related compounds, initial investigations could focus on its potential as an antibacterial, antifungal, or anticancer agent. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of 3-(2,6-Difluorobenzoyl)quinoline would provide a valuable data point for broader SAR studies of benzoylquinolines. Comparing its activity to isomers with different substitution patterns (e.g., 2,4-difluoro or 3,5-difluoro) could yield significant insights into the structural requirements for biological activity.

Q & A

Q. What are the optimal synthetic routes for 3-(2,6-Difluorobenzoyl)quinoline, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer :

The synthesis of 3-(2,6-Difluorobenzoyl)quinoline can employ Friedländer annulation or oxidative cyclization methods. Key parameters include:- Temperature : Maintain 80–100°C for cyclization steps to prevent side reactions.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd) for regioselective benzoylation.

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves di- and tri-substituted byproducts .

Q. How can researchers validate the structural integrity of 3-(2,6-Difluorobenzoyl)quinoline post-synthesis?

- Methodological Answer :

Combine analytical techniques:- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine splitting patterns at δ 110–120 ppm for aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.05 for C₁₆H₁₀F₂NO).

- X-ray Crystallography : Resolve crystal structures for absolute configuration validation, particularly for enantiomeric impurities .

Q. What preliminary biological assays are recommended to screen 3-(2,6-Difluorobenzoyl)quinoline for bioactivity?

- Methodological Answer :

Prioritize assays based on structural analogs:- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL).

- Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., p38α MAP kinase) with IC₅₀ calculations.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for 3-(2,6-Difluorobenzoyl)quinoline derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at the quinoline C4 position (e.g., trifluoromethyl, methoxy) to alter lipophilicity.

- Benzoyl Group Optimization : Replace 2,6-difluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance target binding.

- Pharmacokinetic Profiling : Use logP calculations (e.g., ACD/Labs) and in vitro metabolic stability assays (e.g., liver microsomes) to prioritize lead compounds .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) across labs.

- Meta-Analysis : Cross-reference bioactivity data from public databases (ChEMBL, PubChem) to identify outliers.

- Orthogonal Assays : Validate antimicrobial claims with time-kill kinetics and biofilm disruption studies .

Q. How can the mechanism of action for 3-(2,6-Difluorobenzoyl)quinoline be elucidated at the molecular level?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with putative targets (e.g., bacterial DNA gyrase).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified enzymes.

- CRISPR-Cas9 Knockout : Generate bacterial strains lacking suspected targets (e.g., gyrA) to confirm on-pathway effects .

Methodological Challenges and Solutions

Q. How to mitigate low yields in multi-step syntheses of fluorinated quinoline derivatives?

- Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups during benzoylation.

- Flow Chemistry : Continuous flow systems minimize intermediate degradation and improve scalability .

Q. What analytical approaches resolve co-elution issues in HPLC purity assessments?

- Answer :

- Tandem MS/MS : Fragment peaks to differentiate isobaric impurities.

- Chiral Columns : Use amylose-based columns (e.g., Chiralpak AD-H) for enantiomeric separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.